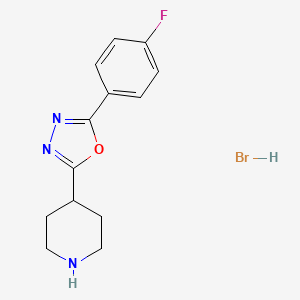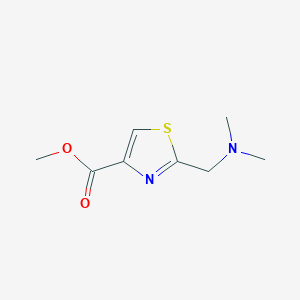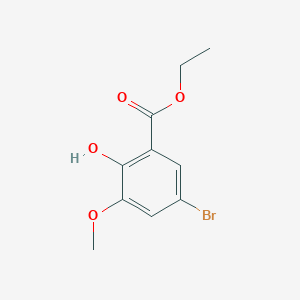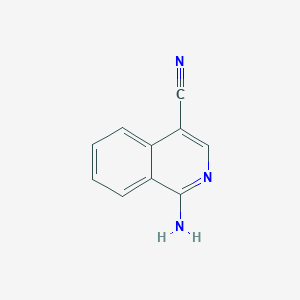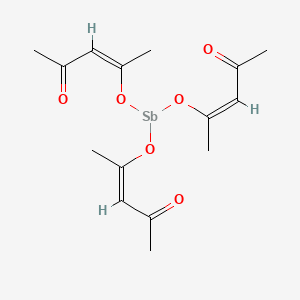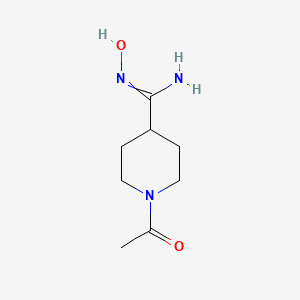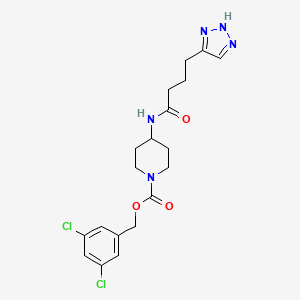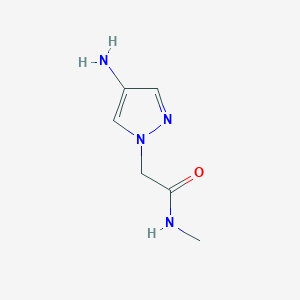![molecular formula C25H33N5S B1514942 N-(8alpha,9S)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea](/img/structure/B1514942.png)
N-(8alpha,9S)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea is a complex organic compound that belongs to the class of thiourea derivatives. This compound is known for its unique structural features, which include a cinchona alkaloid moiety and a thiourea group. The presence of these functional groups imparts significant catalytic and biological properties to the compound, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea typically involves the reaction of cinchona alkaloids with isothiocyanates. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The general reaction scheme can be represented as follows:
Starting Materials: Cinchona alkaloid (e.g., quinine or quinidine) and isothiocyanate.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or toluene at room temperature.
Procedure: The cinchona alkaloid is dissolved in the solvent, followed by the addition of the isothiocyanate and the base. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods
While the laboratory synthesis of N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea is well-documented, industrial production methods are less common. scaling up the synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic conditions.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea has a wide range of applications in scientific research:
Medicine: Explored for its anticancer, antibacterial, and antioxidant properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea involves its ability to form hydrogen bonds with substrates. The thiourea group acts as a hydrogen bond donor, stabilizing transition states and intermediates in catalytic reactions. This property is particularly useful in asymmetric synthesis, where the compound can induce chirality in the products.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxy-9-cinchonanyl]thiourea .
- N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-10,11-dihydro-6’-methoxycinchonan-9-yl]thiourea .
Uniqueness
N-(9R)-Cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]thiourea is unique due to its specific combination of a cinchona alkaloid and a thiourea group. This combination imparts both chiral and catalytic properties, making it highly effective in asymmetric synthesis and other catalytic processes.
Properties
Molecular Formula |
C25H33N5S |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
1-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]-3-(pyrrolidin-2-ylmethyl)thiourea |
InChI |
InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31) |
InChI Key |
AEPMVHRJTABIAB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


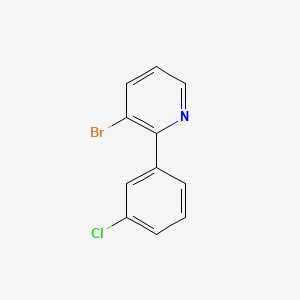
![3,4-Dinitrobenzo[b]thiophene](/img/structure/B1514880.png)
